tert-Butoxycarbonyl-6-amino-1,2,3,4-tétrahydroquinoléine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

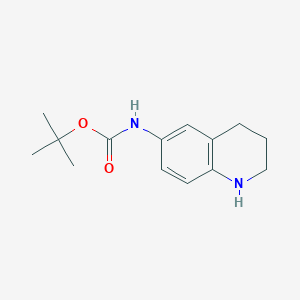

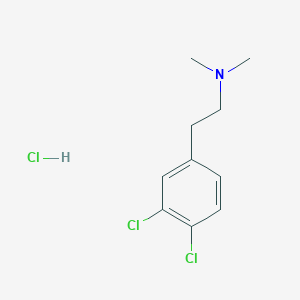

Boc-6-amino-1,2,3,4-tetrahydroquinoline, also known as tert-butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate, is a chemical compound with the molecular formula C14H20N2O2 . It is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of Boc-6-amino-1,2,3,4-tetrahydroquinoline involves a multi-step reaction with 2 steps. The first step involves tetrahydrofuran under an inert atmosphere at reflux conditions. The second step involves palladium 10% on activated carbon with hydrogen in methanol .

Molecular Structure Analysis

The Boc-6-amino-1,2,3,4-tetrahydroquinoline molecule contains a total of 39 bonds. There are 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring .

Chemical Reactions Analysis

The Boc group in Boc-6-amino-1,2,3,4-tetrahydroquinoline is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Physical And Chemical Properties Analysis

Boc-6-amino-1,2,3,4-tetrahydroquinoline has a molecular weight of 248.32 . Further physical and chemical properties are not specified in the search results.

Applications De Recherche Scientifique

- Application: Les dérivés Boc sont couramment utilisés pour protéger les fonctions amino pendant l'assemblage des peptides. Ils complètent les carbamates de benzyle (composés Cbz) et peuvent être clivés sélectivement par acidolyse douce, ce qui les rend précieux dans la synthèse peptidique en phase solide .

- Application: Les THIQ protégés par Boc ont été étudiés comme substrats pour divers catalyseurs hétérogènes, permettant la synthèse de dérivés substitués en C(1) avec des activités biologiques potentielles .

- Application: Le BTTES (tert-butyl 4-[(E)-but-1-én-3-yl]carbamate) sert de ligand hydrosoluble pour la cycloaddition azoture-alcyne catalysée par le cuivre(I) (CuAAC), accélérant les vitesses de réaction et minimisant la cytotoxicité .

- Application: Le 2,4-ditert-butylphénol (2,4-DTBP), un dérivé de composés protégés par Boc, a été étudié pour son potentiel dans le traitement des maladies neurodégénératives comme Alzheimer et Parkinson .

- Application: Des réactions en cascade impliquant des intermédiaires protégés par Boc ont été utilisées pour générer des squelettes de 1,2,3,4-tétrahydroquinoléine avec des motifs de substitution divers, pertinents dans la conception de médicaments .

Synthèse de peptides et protection double

Catalyse et fonctionnalisation C-H

Ligands hydrosolubles en chimie "click"

Recherche sur les maladies neurodégénératives

Réactions en cascade et synthèse de tétrahydroquinoléines

Synthèse économique des tétrahydroquinoléines

Safety and Hazards

When handling Boc-6-amino-1,2,3,4-tetrahydroquinoline, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZOYMCNZSCLDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474539-25-8 |

Source

|

| Record name | Boc-6-amino-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)

![2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2432392.png)

![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)

![1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2432397.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)